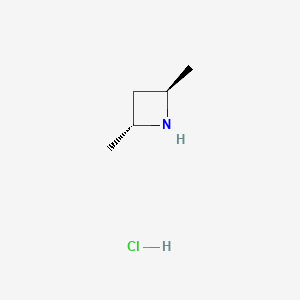

(2R,4R)-2,4-dimethylazetidine hydrochloride

Description

(2R,4R)-2,4-Dimethylazetidine hydrochloride is a chiral azetidine derivative featuring a four-membered saturated ring with two methyl groups at the 2 and 4 positions in the (R,R) configuration. Its molecular formula is C₅H₁₂ClN, with a molecular weight of 137.61 g/mol (calculated). The compound is identified by CAS number 1260829-77-3 and MDL number MFCD31705783 . Azetidines are structurally distinct from larger heterocycles like pyrrolidines due to their increased ring strain, which enhances reactivity in ring-opening or functionalization reactions. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

(2R,4R)-2,4-dimethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQBGXJXDSIMB-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2,4-dimethylazetidine hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the diastereoselective synthesis from commercially available starting materials, ensuring high diastereoselectivity through controlled transition states . The reaction conditions often involve the use of zinc and magnesium enolates to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2,4-dimethylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Scientific Research Applications

Major Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Introduces functional groups like hydroxyl or carbonyl.

- Reduction : Converts carbonyls to alcohols or amines.

- Substitution : Replaces functional groups using nucleophilic or electrophilic reagents.

Medicinal Chemistry

(2R,4R)-2,4-dimethylazetidine hydrochloride serves as a chiral building block in the synthesis of pharmaceuticals. Its rigid structure is particularly useful in developing analogs of known drugs.

Case Study : Research has demonstrated that lysergamides derived from this compound exhibit high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the action of hallucinogenic drugs like LSD. The (S,S)-isomer has been shown to be more potent than LSD itself in behavioral assays involving rat models .

Pharmacology

The compound's interaction with serotonin receptors makes it a candidate for studying psychoactive substances and their mechanisms of action.

Data Table: Binding Affinities of Lysergamides

| Compound | Binding Affinity (Ki) | Potency (Behavioral Assay) |

|---|---|---|

| (S,S)-(+)-2,4-Dimethylazetidine | 0.5 nM | Higher than LSD |

| (R,R)-(-)-2,4-Dimethylazetidine | 5 nM | Lower than LSD |

Biochemical Studies

The compound is utilized in enzyme mechanism studies and protein-ligand interactions due to its ability to modulate enzyme activity through structural fit into active sites.

Industrial Applications

In addition to its research applications, this compound is used in the production of fine chemicals and as a precursor for various industrial processes. Its role as a chiral building block enhances the synthesis of complex molecules across multiple sectors.

Mechanism of Action

The mechanism of action of (2R,4R)-2,4-dimethylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Ring-Size Variants

Table 1: Key Structural and Physical Properties

- Ring Size and Strain : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines (5-membered), leading to distinct reactivity. For example, azetidines are more prone to ring-opening reactions under acidic or nucleophilic conditions, whereas pyrrolidines are often used as rigid scaffolds in drug design .

- Stereochemical Impact : The (R,R) configuration of (2R,4R)-2,4-dimethylazetidine HCl may confer unique binding properties in chiral environments compared to its (S,S) isomer. Stereochemistry critically influences biological activity; for instance, cis-4-hydroxy-D-proline HCl (2R,4R) is a key component in collagen synthesis, while its enantiomer is inactive .

Biological Activity

(2R,4R)-2,4-dimethylazetidine hydrochloride is a chiral compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. Its structure and stereochemistry contribute to its interactions with various biological targets, including neurotransmitter receptors.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 470666-34-3

- Molecular Formula : CHClN

- Molecular Weight : 121.61 g/mol

- Purity : 97%

The compound features a four-membered saturated nitrogen-containing heterocycle, which is essential for its biological activity. The presence of two methyl groups at positions 2 and 4 enhances its conformational rigidity and influences its pharmacological properties.

Pharmacological Evaluation

Research indicates that (2R,4R)-2,4-dimethylazetidine exhibits significant affinity for serotonin receptors, particularly the 5-HT receptor. This receptor is known to mediate hallucinogenic effects similar to those of lysergic acid diethylamide (LSD). In studies comparing various isomers of dimethylazetidine derivatives:

- The (S,S)-(+)-2,4-dimethylazetidine derivative demonstrated the highest LSD-like behavioral activity in rat models, outperforming other isomers in receptor binding assays .

- The compound's binding profile closely resembles that of LSD, suggesting potential applications in understanding serotonergic mechanisms and developing new therapeutic agents targeting these pathways .

Case Studies

-

Lysergamides Synthesis :

- A study synthesized lysergamides from different isomeric forms of 2,4-dimethylazetidine. The (S,S)-isomer was found to have a higher affinity for the serotonin receptor compared to its (R,R) counterpart .

- Behavioral assays indicated that compounds derived from the (S,S)-isomer produced effects similar to LSD in drug discrimination tests.

- Zebrafish Developmental Assays :

Comparative Biological Activity Table

| Compound Isomer | Key Activity | Receptor Affinity | Notes |

|---|---|---|---|

| (S,S)-(+)-2,4-Dimethylazetidine | High LSD-like activity | Highest at 5-HT | Most potent among tested isomers |

| (R,R)-(-)-2,4-Dimethylazetidine | Moderate activity | Lower than (S,S) | Less effective in behavioral assays |

| cis-2,4-Dimethylazetidine | Low activity | Minimal binding | Ineffective in behavioral models |

Mechanistic Insights

The interaction of (2R,4R)-2,4-dimethylazetidine with serotonin receptors can be attributed to its structural similarities with known hallucinogens. The rigid conformation allows for optimal binding orientation within the receptor's active site. This finding underscores the potential for designing new compounds based on this scaffold to explore therapeutic applications in psychiatry and neurology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,4R)-2,4-dimethylazetidine hydrochloride, and what critical steps ensure stereochemical fidelity?

- Methodology : Synthesis typically involves cyclization of a linear precursor (e.g., via intramolecular nucleophilic substitution) followed by resolution of enantiomers using chiral HPLC or diastereomeric salt formation with resolving agents like tartaric acid derivatives. Hydrochloride salt formation is achieved by treating the free base with HCl .

- Key Data :

| Step | Technique | Purpose |

|---|---|---|

| Cyclization | Reflux in acidic/basic conditions | Ring closure |

| Resolution | Chiral HPLC or diastereomeric crystallization | Enantiomer separation |

| Salt formation | HCl treatment | Stabilization of final product |

Q. Which spectroscopic methods are most reliable for confirming the structure and stereochemistry of this compound?

- Methodology : Use a combination of -NMR, -NMR, and chiral stationary phase HPLC. NMR data should match computational predictions (e.g., density functional theory for coupling constants) to validate stereochemistry .

- Critical Parameters :

- -NMR: Chemical shifts for azetidine protons (~3.0–4.0 ppm) and methyl groups (~1.0–1.5 ppm).

- Chiral HPLC: Retention times compared to racemic mixtures or known standards.

Q. How should researchers store this compound to maintain stability?

- Best Practices : Store in airtight containers under inert gas (N or Ar) at room temperature, protected from moisture. Degradation is minimized at relative humidity <30% .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve enantiomeric excess (ee) during synthesis?

- Methodology : Screen solvents (e.g., THF vs. dichloromethane) and temperatures during cyclization. Use kinetic resolution via enzymatic catalysis (e.g., lipases) to enhance ee. Monitor progress with real-time chiral HPLC .

- Case Study :

| Solvent | Temperature (°C) | ee (%) |

|---|---|---|

| THF | 25 | 85 |

| DCM | 0 | 92 |

Q. How can discrepancies between computational stereochemical predictions and experimental NMR data be resolved?

- Methodology : Perform advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and compare with molecular dynamics simulations. Validate using X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental strategies mitigate degradation of the compound under physiological pH conditions during bioactivity assays?

- Approach :

- Use buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) to reduce oxidative degradation.

- Monitor stability via LC-MS over 24-hour periods to identify degradation products .

Q. How can researchers design assays to evaluate the biological activity of this compound while accounting for stereospecific interactions?

- Methodology :

- Use enantiomerically pure controls in receptor-binding assays (e.g., radioligand displacement).

- Perform molecular docking studies to predict binding affinities to target proteins (e.g., GPCRs) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in aqueous solutions: How to validate claims?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.